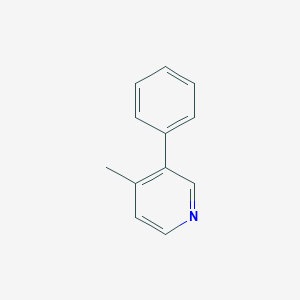

4-Methyl-3-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJITZMUZXZCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376572 | |

| Record name | 4-methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19352-29-5 | |

| Record name | 4-methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-phenylpyridine (CAS: 19352-29-5): Synthesis, Properties, and Applications

Abstract

4-Methyl-3-phenylpyridine is a substituted aromatic heterocycle of significant interest in synthetic and medicinal chemistry. Its unique structural architecture, featuring a pyridine ring decorated with both a methyl and a phenyl group, establishes it as a versatile building block for the development of complex molecules. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, established synthesis methodologies with a focus on palladium-catalyzed cross-coupling, key applications in drug discovery and materials science, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this valuable compound.

Core Compound Identification and Properties

This compound is registered under CAS Number 19352-29-5[1][2][3]. The compound's structure is foundational to its chemical behavior, combining the nucleophilic and basic character of a pyridine ring with the steric and electronic influence of its substituents.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below, compiled from various chemical data providers.

| Property | Value | Source(s) |

| CAS Number | 19352-29-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁N | [3][4] |

| Molecular Weight | 169.22 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 281.9 °C (at 760 mmHg) | [4] |

| Density | 1.03 g/cm³ | [2] |

| Flash Point | 117.6 °C | [2] |

| LogP (Octanol/Water) | 3.057 | [2] |

| Refractive Index | 1.568 | [2] |

| SMILES | CC1=C(C=NC=C1)C1=CC=CC=C1 | [3] |

| InChIKey | YDJITZMUZXZCBI-UHFFFAOYSA-N | [3] |

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond in this compound is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is the industry standard for such transformations due to its high functional group tolerance, excellent yields, and relatively mild reaction conditions[5][6]. The most common pathway involves the coupling of a halogenated 4-methylpyridine with phenylboronic acid.

Causality and Mechanistic Insight

The choice of the Suzuki-Miyaura reaction is predicated on its robust and well-understood catalytic cycle. A Pd(0) species initiates the cycle by undergoing oxidative addition into the carbon-halogen bond of the pyridine substrate. The subsequent, and often rate-determining, step is transmetalation, where the phenyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final step, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue[6]. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step[5].

View Suzuki-Miyaura Catalytic Cycle Diagram

Caption: Generalized Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of heterocyclic halides[7][8].

Reagents & Equipment:

-

3-Bromo-4-methylpyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] or other suitable ligand (0.04 eq)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

-

Toluene and Water (e.g., 4:1 v/v) or Dioxane/Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-bromo-4-methylpyridine, phenylboronic acid, potassium carbonate, and the palladium catalyst/ligand.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene and water) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

The phenylpyridine scaffold is a privileged structure in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of high-value compounds across multiple industries.

-

Pharmaceuticals: It is a key building block for drugs targeting the central nervous system (CNS)[4]. Its structure is integral to the development of nicotinic receptor modulators, which are investigated for treating neurological disorders such as Alzheimer's disease and schizophrenia[4].

-

Agrochemicals: The compound is also utilized in the synthesis of novel herbicides and pesticides, where the phenylpyridine moiety can confer specific biological activities[4].

-

Materials Science: As a heterocyclic ligand, it is employed in the preparation of specialty ligands for transition-metal catalysis, influencing the selectivity and activity of catalytic reactions[4].

Safety, Handling, and Toxicology

A specific Safety Data Sheet (SDS) for this compound (CAS 19352-29-5) is available and indicates it is intended for laboratory chemical use[1]. While comprehensive toxicological data is limited, information extrapolated from structurally related compounds like 4-phenylpyridine and 4-methyl pyridine suggests that appropriate precautions are necessary[9][10].

-

Hazard Classification (Anticipated): Based on related compounds, it should be handled as a substance that may be harmful if swallowed or inhaled and may cause skin and serious eye irritation[9].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated fume hood[9].

-

Handling and Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids. Keep the container tightly sealed[4][9].

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[9].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention[9].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[9].

-

Conclusion

This compound is a compound of considerable synthetic utility, underpinned by robust and scalable production methods like the Suzuki-Miyaura cross-coupling. Its role as a precursor to complex molecules, particularly in the pharmaceutical sector for CNS-active agents, highlights its importance. Continued research into the derivatization and application of this scaffold will likely yield novel therapeutic agents and advanced materials. Adherence to strict safety protocols is mandatory when handling this chemical to mitigate potential hazards.

References

-

This compound | CAS#:19352-29-5 . Chemsrc. [Link]

-

This compound . MySkinRecipes. [Link]

-

3-苯基-4-甲基吡啶(19352-29-5) MSDS . ChemRen. [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . J-Stage. [Link]

-

This compound | CAS 19352-29-5 . Matrix Fine Chemicals. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

The Suzuki Reaction . Andrew G. Myers Research Group, Harvard University. [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide . ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS#:19352-29-5 | Chemsrc [chemsrc.com]

- 3. This compound | CAS 19352-29-5 [matrix-fine-chemicals.com]

- 4. This compound [myskinrecipes.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-METHYL PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 4-Methyl-3-phenylpyridine: Synthesis, Properties, and Applications

A Core Heterocyclic Scaffold for Scientific Advancement

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-phenylpyridine, a key heterocyclic intermediate in the fields of medicinal chemistry and materials science. The document details its molecular formula, molecular weight, and physicochemical properties. A significant focus is placed on its synthesis, with a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction, a widely utilized and efficient method for its preparation. Furthermore, this guide discusses the applications of the this compound scaffold, particularly its role as a building block in the development of therapeutic agents for neurological disorders and its use in the synthesis of agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this important chemical entity.

Introduction

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a phenyl group at the 3-position. This structural arrangement makes it a valuable synthon, or building block, for the creation of more complex molecules with specific biological activities or material properties. The pyridine moiety, a common feature in many pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and other molecular interactions, which is often crucial for a drug's mechanism of action. The phenyl group adds a lipophilic character to the molecule, which can influence its solubility and ability to cross biological membranes. The methyl group can also play a role in fine-tuning the molecule's steric and electronic properties to optimize its interaction with a biological target.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of a variety of target compounds. It is particularly noted for its application in the production of nicotinic receptor modulators and other agents targeting the central nervous system, with potential applications in treating neurological conditions such as Alzheimer's disease and schizophrenia.[1] Additionally, its structural motifs are found in compounds developed for agrochemical applications and as specialized ligands in catalysis.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| CAS Number | 19352-29-5 | [2] |

| Boiling Point | 281.9 °C at 760 mmHg | [2] |

| Density | 1.03 g/cm³ | [2] |

| Flash Point | 117.6 °C | [2] |

| LogP | 3.057 | [2] |

| Refractive Index | 1.568 | [2] |

Spectroscopic Data Interpretation (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The methyl group protons would appear as a singlet, likely in the upfield region (around 2.3-2.5 ppm). The aromatic region (typically 7.0-8.7 ppm) would display a series of multiplets corresponding to the protons on the two aromatic rings. The protons on the pyridine ring are expected to be in the more downfield portion of this region due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit 12 distinct signals corresponding to each carbon atom in the molecule. The methyl carbon would appear at high field (around 20-25 ppm). The aromatic carbons would resonate in the downfield region (approximately 120-160 ppm). The carbons of the pyridine ring directly attached to or in close proximity to the nitrogen atom would have the highest chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl group would be observed between 3000-2850 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine and phenyl rings would be present in the 1600-1475 cm⁻¹ range.

Mass Spectrometry: In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 169, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a hydrogen atom to give a stable cation at m/z 168, and potentially the loss of the methyl group (CH₃) resulting in a fragment at m/z 154.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, phenylboronic acid) and an organohalide (3-bromo-4-methylpyridine).

Reaction Principle and Workflow

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Caption: Generalized experimental workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 3-bromo-4-methylpyridine and phenylboronic acid.

Materials and Reagents:

-

3-Bromo-4-methylpyridine

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).

-

Solvent Addition: Add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 4-12 hours.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Research and Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active compounds.

Central Nervous System (CNS) Agents

As previously mentioned, derivatives of this compound are key intermediates in the synthesis of compounds targeting the central nervous system.[1] The pyridine ring can mimic the interactions of neurotransmitters with their receptors, and the substitution pattern allows for the optimization of properties like receptor subtype selectivity, potency, and pharmacokinetic profiles. For instance, the phenylpyridine motif is explored in the development of nicotinic acetylcholine receptor (nAChR) modulators, which are of interest for treating cognitive disorders.

Agrochemicals

The structural features of this compound are also relevant in the design of modern agrochemicals. Pyridine-containing compounds are known to exhibit a broad range of biological activities, including herbicidal, insecticidal, and fungicidal properties. The specific substitution pattern of this compound can be a starting point for the synthesis of novel crop protection agents. For example, various phenylpyridine derivatives have been synthesized and evaluated for their herbicidal activity.[4]

Catalysis and Materials Science

Beyond its biological applications, the pyridine nitrogen in this compound can act as a ligand for metal centers. This property makes it and its derivatives useful in the field of catalysis, where they can be incorporated into catalyst structures to influence their activity and selectivity. In materials science, the rigid, aromatic structure of the phenylpyridine core can be exploited in the design of organic light-emitting diodes (OLEDs) and other functional materials.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable heterocyclic compound with a well-established role in synthetic chemistry. Its straightforward synthesis via methods like the Suzuki-Miyaura coupling makes it an accessible building block for a wide range of applications. The presence of the phenylpyridine scaffold in numerous biologically active molecules underscores its importance in drug discovery, particularly in the development of new treatments for neurological disorders. Continued research into the synthesis and applications of this compound derivatives is likely to yield further innovations in both medicine and materials science.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:19352-29-5. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 19352-29-5. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

Sources

Spectroscopic data of 4-Methyl-3-phenylpyridine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-phenylpyridine

Authored by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of this compound, a key intermediate in the development of pharmaceuticals for neurological disorders.[1] As direct experimental spectra for this specific compound are not widely published, this document leverages expert analysis and data from closely related analogues to present a predictive but scientifically rigorous characterization. This approach is designed to empower researchers and drug development professionals with the foundational data needed for compound verification and further research.

The structural formula of this compound is C₁₂H₁₁N, with a molecular weight of 169.23 g/mol .[2] Its characterization is crucial for ensuring purity and confirming its identity during synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguously assigning the positions of hydrogen and carbon atoms.

Experimental Protocol: NMR

A robust and reproducible methodology is critical for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for aromatic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Data acquisition is performed on a 400 MHz (or higher) NMR spectrometer.[3] A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition: Acquire spectra with a standard pulse program, typically with 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A greater number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the methyl protons and the protons on the two aromatic rings. The assignments are based on established chemical shift ranges and the electronic effects of the nitrogen atom and the phenyl substituent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~8.50 | Doublet | 1H | H-2 (Py) | The proton adjacent to the nitrogen (H-2) is highly deshielded due to the inductive effect and lone pair influence of the nitrogen atom. |

| ~8.45 | Singlet | 1H | H-6 (Py) | The H-6 proton is also adjacent to the nitrogen, leading to a significant downfield shift. Its expected multiplicity is a singlet or a narrow doublet depending on the coupling with H-5. |

| ~7.40-7.50 | Multiplet | 3H | H-3', H-4', H-5' (Ph) | Protons on the phenyl ring will resonate in the typical aromatic region. These protons are expected to form a complex multiplet. |

| ~7.30-7.35 | Multiplet | 2H | H-2', H-6' (Ph) | These protons are ortho to the pyridine ring and will have a distinct chemical shift within the phenyl multiplet. |

| ~7.15 | Doublet | 1H | H-5 (Py) | This proton is coupled to H-6 and will appear as a doublet upfield from the other pyridine protons. |

| ~2.35 | Singlet | 3H | -CH₃ | The methyl group protons are shielded and appear as a characteristic singlet in the upfield region. This is consistent with data for other methylpyridines.[4] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, accounting for the 12 carbon atoms in the molecule (with two pairs of phenyl carbons being equivalent by symmetry).

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~150.0 | C-2 (Py) | Carbons adjacent to the nitrogen in a pyridine ring are significantly deshielded.[5][6] |

| ~148.0 | C-6 (Py) | Similar to C-2, this carbon is deshielded by the adjacent nitrogen. |

| ~147.5 | C-4 (Py) | The carbon bearing the methyl group. Its chemical shift is influenced by both the methyl substituent and its position in the ring. |

| ~138.0 | C-1' (Ph) | The quaternary carbon of the phenyl ring attached to the pyridine ring. |

| ~136.5 | C-3 (Py) | The quaternary carbon bearing the phenyl group. |

| ~129.0 | C-3'/C-5' (Ph) | Phenyl carbons meta to the pyridine substituent. |

| ~128.5 | C-2'/C-6' (Ph) | Phenyl carbons ortho to the pyridine substituent. |

| ~128.0 | C-4' (Ph) | The phenyl carbon para to the pyridine substituent. |

| ~123.0 | C-5 (Py) | This carbon is expected to be the most shielded of the pyridine ring carbons. |

| ~18.0 | -CH₃ | The methyl carbon signal appears in the aliphatic region, highly shielded compared to the sp² carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule.

Experimental Protocol: IR

-

Methodology: The spectrum can be obtained using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background scan is performed prior to the sample scan to correct for atmospheric CO₂ and H₂O.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the aromatic rings and the methyl group.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Py & Ph) |

| 2980-2850 | C-H Stretch | Aliphatic (-CH₃) |

| ~1600, ~1580, ~1470 | C=C and C=N Stretch | Aromatic Rings |

| ~1450, ~1380 | C-H Bend | Aliphatic (-CH₃) |

| 850-750 | C-H Out-of-Plane Bend | Aromatic (Substitution Pattern) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation analysis.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a standard method for this type of molecule, typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are analyzed.

Predicted Mass Spectrum Data

The molecular formula C₁₂H₁₁N gives an exact mass of approximately 169.09 Da.

| Predicted m/z | Ion Identity | Interpretation |

| 169 | [M]⁺ | Molecular Ion Peak: This is the most important peak, confirming the molecular weight of the compound. For the related isomer 4-phenylpyridine, the molecular ion is the base peak (most intense).[7] |

| 168 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic compounds. |

| 154 | [M-CH₃]⁺ | Loss of the methyl group radical, a highly probable and informative fragmentation. |

| 141 | [M-H-HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-H]⁺ fragment, characteristic of pyridine rings. |

Visualizing the Structure and Fragmentation

Diagrams are essential for visualizing the relationships between structure and spectroscopic data.

Molecular Structure and NMR Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key predicted fragmentation pathways for this compound in EI-MS.

Conclusion

This guide outlines the comprehensive spectroscopic characterization of this compound. By integrating predictive data based on established chemical principles and comparative analysis with known compounds, we have constructed a reliable spectroscopic profile. The detailed protocols for NMR, IR, and MS analysis provide a framework for experimental validation. This information serves as a critical resource for scientists in medicinal chemistry and drug development, ensuring the confident identification and use of this important chemical building block.

References

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

- PubChem. (n.d.). 4-Phenylpyridine.

- Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. (2024). RSC Publishing.

- ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 13C NMR spectrum.

- MySkinRecipes. (n.d.). This compound.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 19352-29-5.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Sigma-Aldrich. (n.d.). This compound.

- SpectraBase. (n.d.). Methyl 4-phenylpyridine-3-carboxylate.

- Sigma-Aldrich. (n.d.). This compound | 19352-29-5.

- SpectraBase. (n.d.). 4-Ethyl-3-methyl-1-phenyl-1,4-dihydro-pyridine - Optional[FTIR] - Spectrum.

- Journal of the American Chemical Society. (n.d.). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds.

- Chemsrc. (n.d.). This compound | CAS#:19352-29-5.

- SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts.

- MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.

- NIST. (n.d.). Pyridine, 3-methyl-.

- Indo American Journal of Pharmaceutical Research. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2010). Crystal Structure and Spectroscopic Elucidation of 3-phenylpyridinium Hydrogensquarate.

- Sigma-Aldrich. (n.d.). 3-Phenylpyridine 97 1008-88-4.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 19352-29-5 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. 4-Methylpyridine(108-89-4) 13C NMR [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 4-Methyl-3-phenylpyridine Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of 4-methyl-3-phenylpyridine derivatives. This scaffold is a crucial building block in medicinal chemistry, serving as a key intermediate in the development of nicotinic receptor modulators and agents for neurological disorders.[1] Understanding the three-dimensional architecture of these molecules is paramount for optimizing their potency, selectivity, and physical properties.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a self-validating system of protocols and analysis grounded in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The this compound core is commonly synthesized via cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a robust method utilizing a boronic acid and a halogenated pyridine.

Exemplary Synthesis Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation : In a nitrogen-purged Schlenk flask, combine 3-bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base : Add a degassed solvent mixture, typically toluene and ethanol, along with an aqueous solution of a base like sodium carbonate (2.0 eq).

-

Reaction : Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification : Upon completion, cool the reaction, extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Causality : The choice of a palladium catalyst and a phosphine ligand is critical for an efficient catalytic cycle. The base is required to activate the boronic acid. Degassing the solvents is essential to prevent the oxidation and deactivation of the palladium catalyst.

Growing Single Crystals: A Game of Patience and Precision

Obtaining a high-quality single crystal is often the most challenging step. The goal is to allow molecules to self-assemble slowly into a highly ordered lattice.

-

Slow Evaporation : This is the simplest method. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a vial covered with a perforated cap. The slow evaporation of the solvent increases the concentration, leading to crystallization.

-

Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble but the solvent is miscible. The vapor of the non-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Expert Insight : The choice of solvent is crucial. A good solvent will dissolve the compound moderately at room temperature. For phenylpyridine derivatives, exploring a range of solvents from polar (ethanol) to less polar (toluene) is recommended. Co-crystallization with different solvents can also lead to different crystal forms (polymorphs) with unique properties.

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: From Crystal to Structure

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Detailed Protocol for SC-XRD Data Collection and Refinement

-

Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryo-loop using cryo-protectant oil.

-

Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[2] X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing : The raw diffraction images are processed to integrate the intensities of each reflection and determine the unit cell parameters and space group.

-

Structure Solution : The phase problem is solved using methods like Direct Methods or Patterson functions to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement : The initial model is refined using a least-squares algorithm. This process optimizes the atomic coordinates, bond lengths, angles, and thermal displacement parameters to best fit the experimental diffraction data.

-

Validation : The final structure is validated using software tools like CheckCIF to ensure the model is chemically sensible and accurately represents the data.

Structural Analysis: Deciphering the Crystal Packing

The refined crystal structure provides a wealth of information. Beyond simple molecular confirmation, it reveals the intricate network of intermolecular interactions that dictate the material's properties.

Representative Crystallographic Data

While a public crystal structure for the parent this compound is not available, the table below presents illustrative data based on a closely related dihydropyridine intermediate from a terpyridine synthesis, demonstrating the type of information obtained.[3]

| Parameter | Illustrative Value | Significance |

| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P-1 | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 6.13 Å, b = 8.27 Å, c = 16.05 Å | The lengths of the unit cell edges. |

| α = 86.8°, β = 82.5°, γ = 84.6° | The angles between the unit cell edges. | |

| Volume (V) | 802.5 ų | The volume of the unit cell. |

| Molecules per Cell (Z) | 2 | The number of molecules contained within one unit cell. |

| Calculated Density | 1.289 g/cm³ | The theoretical density of the crystal, derived from the molecular weight and unit cell volume. |

| Key Bond Lengths | N1-C1 = 1.384 Å, C-C(phenyl) ≈ 1.39 Å | Provides direct evidence of bond order and chemical connectivity.[3] |

| Key Torsion Angles | C(pyridine)-C(phenyl) | Defines the twist angle between the pyridine and phenyl rings, which is critical for molecular conformation. |

Intermolecular Interactions: The Architects of the Solid State

The crystal packing of phenylpyridine derivatives is governed by a subtle interplay of non-covalent interactions. Understanding these forces is key to crystal engineering—the design of crystals with desired properties.

-

π-π Stacking : The aromatic pyridine and phenyl rings can stack on top of each other. These interactions are crucial in organizing molecules into columns or layers. The geometry can be face-to-face or offset.[4]

-

Hydrogen Bonding : While classic N-H···O or O-H···N bonds are absent in the parent molecule, weaker C-H···N and C-H···π hydrogen bonds play a significant role. The pyridine nitrogen is a good hydrogen bond acceptor, and aromatic C-H groups can act as donors.[4][5]

-

van der Waals Forces : These ubiquitous, non-directional forces contribute significantly to the overall lattice energy and packing efficiency.

Hirshfeld Surface Analysis : This powerful computational tool is used to visualize and quantify intermolecular interactions. It maps the close contacts between molecules in a crystal, highlighting the specific atoms involved in hydrogen bonding, π-stacking, and other interactions.[3][5][6] The surface can be color-mapped to show distances shorter or longer than the sum of van der Waals radii, providing a clear picture of the packing forces.

Caption: Common intermolecular synthons in phenylpyridine crystals.

Conclusion: From Structure to Function

The crystallographic analysis of this compound derivatives provides an atomic-level blueprint that is indispensable for modern drug development. This detailed structural knowledge allows scientists to understand polymorphism, predict solubility, and design molecules with improved solid-state properties. By following the rigorous experimental and analytical workflows outlined in this guide, researchers can unlock the full potential of this valuable chemical scaffold, paving the way for the development of next-generation therapeutics and functional materials.

References

-

Housecroft, C. E., & Sharpe, A. G. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. [Link]

-

Author, et al. (Year). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. [Link]

-

Appchem (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes (n.d.). This compound. Retrieved from [Link]

-

Chemsrc (n.d.). This compound. Retrieved from [Link]

-

Sun, J., et al. (2024). Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. Acta Crystallographica Section C: Structural Chemistry. [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications. [Link]

-

Author, et al. (Year). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

-

Al-Warhi, T., et al. (2022). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. MDPI. [Link]

-

Author, et al. (Year). A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide − (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties. MDPI. [Link]

-

National Bureau of Standards. (n.d.). Standard x-ray diffraction patterns. NIST. [Link]

-

PubChem (n.d.). 4-Phenylpyridine. Retrieved from [Link]

-

Author, et al. (Year). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCrData. [Link]

-

Girgsdies, F. (2009). X-ray Powder Diffraction in Catalysis. Fritz Haber Institute. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-3-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-phenylpyridine, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural features are pivotal in the synthesis of novel compounds, particularly as a key intermediate in the development of pharmaceuticals targeting the central nervous system, such as nicotinic receptor modulators for conditions like Alzheimer's and schizophrenia.[1][2] The physicochemical properties of this compound, specifically its solubility and stability, are critical parameters that influence its application in drug discovery, formulation development, and chemical synthesis. Understanding these characteristics is paramount for ensuring consistent performance, predicting bioavailability, and establishing appropriate storage and handling conditions.

This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the solubility and stability of this compound. As a Senior Application Scientist, the insights provided herein are grounded in established analytical practices and aim to equip researchers with the knowledge to design and execute robust experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability profiles.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [3] |

| Molecular Weight | 169.22 g/mol | [3] |

| Boiling Point | 281.9°C | [2] |

| Density | 1.03 g/cm³ | [4] |

| LogP | 3.057 | [5] |

| Physical Form | Liquid | [6] |

These properties suggest that this compound is a relatively non-polar molecule with a high boiling point, existing as a liquid at room temperature. The LogP value indicates a preference for lipophilic environments, which has implications for its solubility in organic solvents versus aqueous media.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The "like dissolves like" principle suggests that this compound, with its relatively non-polar structure, will exhibit greater solubility in organic solvents compared to water.[7]

Theoretical Considerations and Predictive Models

While experimental determination is the gold standard, computational models can provide initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the chemical structure of pyridine derivatives with their biological activity and physicochemical properties, including solubility.[8][9] Such models can be valuable for early-stage screening of compound libraries.

Experimental Determination of Solubility

The equilibrium solubility of a compound is defined as the maximum concentration of that substance that can be completely dissolved in a given solvent at a specific temperature and pressure, where a solid phase is in equilibrium with the solution phase.[10] A robust and widely accepted method for determining equilibrium solubility is the shake-flask method, followed by quantification using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a typical workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

This protocol outlines a self-validating system for the precise determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

HPLC system with UV detector

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent where it is freely soluble (e.g., Methanol) at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.[7]

-

-

Sample Preparation for Solubility Determination:

-

Add an excess amount of this compound to separate vials containing a known volume of each test solvent.

-

Ensure that a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[11]

-

-

Sample Processing:

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[11]

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a pH modifier like formic acid) is a common starting point for pyridine derivatives.[12]

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solutions.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original solvent by applying the dilution factor.

-

Trustworthiness of the Protocol: The use of a validated HPLC method ensures the specificity and accuracy of the quantification. Running samples in triplicate allows for the assessment of precision. The visual confirmation of excess solid at the end of the equilibration period validates that saturation was achieved.

Section 2: Stability Profile of this compound

Assessing the chemical stability of a compound is a regulatory requirement and a critical aspect of drug development.[13][14] Forced degradation studies are employed to identify potential degradation products and establish the intrinsic stability of the molecule.[13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[13]

Causality Behind Experimental Choices in Forced Degradation

The choice of stress conditions is dictated by the potential environmental factors the compound may encounter during its lifecycle. For this compound, the following stress conditions are pertinent:

-

Hydrolytic Stability (pH): The pyridine nitrogen in this compound can be protonated at acidic pH, potentially influencing its susceptibility to hydrolysis. Conversely, basic conditions can also catalyze degradation. Therefore, evaluating stability across a range of pH values is crucial.[15]

-

Oxidative Stability: The aromatic rings and the methyl group could be susceptible to oxidation.

-

Photostability: Aromatic heterocyclic compounds can be prone to photodegradation upon exposure to UV light.[4][16][17]

-

Thermal Stability: High temperatures can induce thermal decomposition. Understanding the thermal liability is essential for manufacturing and storage.[18][19]

Logical Framework for a Forced Degradation Study

The following diagram outlines the logical flow of a forced degradation study for this compound.

Caption: Logical Flow of a Forced Degradation Study.

Detailed Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with DAD and MS detectors

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture).

-

Acidic and Basic Hydrolysis:

-

To separate aliquots of the stock solution, add HCl to achieve a final concentration of 0.1 N and NaOH to achieve a final concentration of 0.1 N.

-

Reflux the solutions for a specified period (e.g., 2, 4, 8 hours) at an elevated temperature (e.g., 60°C).

-

At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.[15]

-

-

Oxidative Degradation:

-

Treat an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%).

-

Keep the solution at room temperature and analyze at different time intervals.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

-

A control sample should be kept in the dark under the same conditions.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified duration.[15]

-

Also, expose a solution to heat as described for hydrolysis but in a neutral solvent.

-

-

HPLC-UV/MS Analysis:

-

Analyze all stressed samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[20][21]

-

Use a Diode Array Detector (DAD) to check for peak purity.

-

Use a Mass Spectrometer (MS) to obtain mass information of the degradation products to aid in their identification.

-

Data Interpretation:

-

Specificity: The HPLC method is considered stability-indicating if it can resolve the parent peak from all degradant peaks.

-

Degradation Pathway: By identifying the structure of the degradation products, a degradation pathway can be proposed. For pyridine derivatives, degradation can involve oxidation of the pyridine ring or the methyl group, or cleavage of the rings.[22]

-

Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, demonstrating that all significant degradants have been detected.

Conclusion

The solubility and stability of this compound are fundamental properties that dictate its utility in scientific research and development. This guide has provided a comprehensive framework for the systematic evaluation of these parameters. By employing the detailed protocols for solubility determination and forced degradation studies, researchers can generate reliable data to support formulation development, establish appropriate storage conditions, and meet regulatory requirements. The principles and methodologies outlined herein are designed to be adaptable and serve as a robust foundation for the physicochemical characterization of this and other related pyridine derivatives.

References

-

[Biodegradation of pyridine under UV irradiation]. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al 2 O 3 as a Catalyst. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

UV photolysis for accelerating pyridine biodegradation. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 13, 2026, from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved January 13, 2026, from [Link]

-

QSAR Model Development for Pyridines. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

-

A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. (n.d.). Retrieved January 13, 2026, from [Link]

-

Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved January 13, 2026, from [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 13, 2026, from [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 13, 2026, from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 13, 2026, from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 13, 2026, from [Link]

-

Stress Testing Study Design. (2020, July 20). Veeprho. Retrieved January 13, 2026, from [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). Appchem. Retrieved January 13, 2026, from [Link]

-

This compound. (2025, August 27). Chemsrc. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 3. appchemical.com [appchemical.com]

- 4. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:19352-29-5 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. scribd.com [scribd.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. sciforum.net [sciforum.net]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. helixchrom.com [helixchrom.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. acdlabs.com [acdlabs.com]

- 15. veeprho.com [veeprho.com]

- 16. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 22. researchgate.net [researchgate.net]

Discovery and history of 3-phenylpyridine synthesis

An In-depth Technical Guide to the Discovery and Synthetic Evolution of 3-Phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpyridine, a deceptively simple heterocyclic scaffold, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its journey from a synthetically challenging target to a readily accessible building block mirrors the broader evolution of organic synthesis itself. This guide provides a comprehensive exploration of the discovery and history of 3-phenylpyridine synthesis. We will navigate from the foundational, yet often impractical, classical ring-forming reactions to the revolutionary advent of transition metal-catalyzed cross-coupling methods that define contemporary routes. This narrative emphasizes the causality behind experimental choices, offers detailed, field-proven protocols, and provides a comparative analysis of the most pivotal synthetic strategies, grounding all claims in authoritative references.

Introduction: The Significance of the 3-Phenylpyridine Core

The pyridine ring is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials.[3][4] When decorated with a phenyl group at the 3-position, the resulting scaffold offers a unique combination of steric and electronic properties. This arrangement allows for the precise vectoral projection of substituents into three-dimensional space, a critical feature for tuning interactions with biological targets like enzymes and receptors.[2] Consequently, the 3-phenylpyridine motif is found in a multitude of biologically active compounds.[1][5] The historical challenge, however, was not in recognizing its potential, but in developing efficient and versatile methods for its construction.

The story of 3-phenylpyridine's synthesis is a tale of two fundamental strategies:

-

Ring Construction: Building the pyridine core with the phenyl substituent already incorporated into one of the precursors.

-

Ring Functionalization: Creating a C-C bond between a pre-formed pyridine ring and a phenyl source.

While early efforts focused on the former, the true revolution in accessibility came from mastering the latter.

Early Synthetic Endeavors: Classical Ring-Forming Reactions

The precise first synthesis of 3-phenylpyridine is not clearly documented in historical records, but its discovery is rooted in the late 19th and early 20th-century explorations of pyridine chemistry.[1] Early chemists would have relied on a handful of powerful, albeit often limited, named reactions designed to construct the pyridine ring itself.

The Hantzsch Pyridine Synthesis (1882)

Discovered by Arthur Hantzsch, this multi-component reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia.[6][7] This powerful method assembles a 1,4-dihydropyridine intermediate, which is then oxidized to the aromatic pyridine.[7][8]

-

Causality and Limitations: The classical Hantzsch synthesis typically uses two equivalents of the same β-ketoester, leading to a symmetrically substituted pyridine with identical groups at the 3- and 5-positions.[6] This makes it inherently unsuitable for the direct synthesis of an unsymmetrically substituted compound like 3-phenylpyridine. While modern variations have been developed to allow for the synthesis of asymmetric pyridines, these were not available to early pioneers.[9]

The Kröhnke Pyridine Synthesis

A more versatile classical approach was developed by Fritz Kröhnke. This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as a nitrogen source.[10][11]

-

Mechanism and Advantage: The reaction proceeds via a Michael addition of the pyridinium ylide (formed in situ) to the unsaturated carbonyl compound, creating a 1,5-dicarbonyl intermediate. This intermediate then undergoes cyclization and dehydration with ammonia to form the pyridine ring.[10][11] The Kröhnke synthesis is highly modular, allowing for the preparation of a wide variety of 2,4,6-trisubstituted pyridines, offering a more logical pathway to complex substitution patterns than the Hantzsch method.[10][12]

The Ciamician-Dennstedt Rearrangement (1881)

This reaction represents a fascinating, albeit historically challenging, approach: ring expansion. It describes the conversion of a pyrrole into a 3-halopyridine through the action of a dihalocarbene, typically generated from a haloform and a strong base.[13][14]

-

Expert Insight & Trustworthiness: While elegant in concept, the Ciamician-Dennstedt rearrangement suffered from severe practical limitations. The reaction requires harsh conditions and often produces low yields with significant byproduct formation.[15] Its primary utility was in producing 3-halopyridines, not directly installing a phenyl group.[15] However, this reaction is historically significant as it provided an early route to 3-substituted pyridines, which could then potentially be functionalized further. Recent advancements have modified this reaction using α-chlorodiazirines as carbene precursors, dramatically improving the scope and allowing for the direct synthesis of 3-arylpyridines and quinolines under milder conditions.[15][16]

The Paradigm Shift: Transition Metal-Catalyzed Cross-Coupling

The latter half of the 20th century witnessed a revolution in organic synthesis that rendered many classical methods for biaryl construction obsolete for routine preparation. The development of palladium-catalyzed cross-coupling reactions provided mild, efficient, and exceptionally versatile pathways to 3-phenylpyridine, cementing it as a readily accessible building block.[1][5] These methods excel at the second fundamental strategy: forming a C-C bond between a pre-existing 3-halopyridine and a phenyl-containing organometallic reagent.

The flowchart below illustrates the general logic of this modern synthetic approach.

Caption: General experimental workflow for cross-coupling synthesis.

A Comparative Overview of Key Methodologies

The choice of cross-coupling reaction depends on factors like functional group tolerance, reagent availability, and toxicity concerns. The Suzuki-Miyaura, Negishi, and Stille couplings are the most prevalent methods.[5]

| Reaction | Catalyst/Precatalyst | Phenyl Source | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantage | Key Disadvantage |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Phenylboronic Acid | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF / H₂O | 80-110 | 85-98 | Low toxicity of boron reagents, high functional group tolerance.[5][17] | Requires a base which can be problematic for sensitive substrates. |

| Negishi | Pd(PPh₃)₄, NiCl₂(dppf) | Phenylzinc Halide | None required | THF, DMF | 25-60 | 70-95 | Mild conditions, base-free, useful for sensitive substrates.[17] | Organozinc reagents are moisture/air sensitive and often prepared in situ. |

| Stille | Pd(PPh₃)₄, Pd(dba)₂ | Phenyltributyltin | None required | Toluene, DMF | 80-110 | 80-95 | Excellent functional group tolerance, insensitive to moisture.[17] | High toxicity of organotin reagents and byproducts.[17] |

Data compiled from multiple sources.[5][17]

The Suzuki-Miyaura Coupling: The Modern Workhorse

Due to its operational simplicity, high yields, and the low toxicity of its reagents, the Suzuki-Miyaura coupling has become the gold standard for synthesizing 3-phenylpyridine.[5][17] The reaction mechanism is a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[2][5]

Experimental Protocols: Self-Validating Methodologies

Adherence to precise experimental conditions is critical for reproducibility and success. The following protocols represent robust and validated methods for the synthesis of 3-phenylpyridine.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-phenylpyridine from 3-bromopyridine and phenylboronic acid, a widely employed and reliable method.[1][17]

Materials:

-

3-Bromopyridine (1.0 mmol, 1.0 eq.)

-

Phenylboronic acid (1.2 mmol, 1.2 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

1,4-Dioxane (4 mL) and Degassed Water (1 mL)

-

Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine, phenylboronic acid, and potassium carbonate.[17]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add 1,4-dioxane and degassed water via syringe. The aqueous phase is essential for the transmetalation step.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 3-bromopyridine starting material is consumed (typically 2-4 hours).[1]

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (e.g., 2 x 20 mL).[1]

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 3-phenylpyridine.[1]

Protocol 2: Synthesis via Negishi Coupling

This protocol provides an alternative for substrates that may be sensitive to the basic conditions of the Suzuki-Miyaura coupling.[17]

Materials:

-

Bromobenzene

-

Activated Zinc dust

-

3-Bromopyridine (1.0 mmol, 1.0 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol, 2-5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Step-by-Step Procedure:

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the phenylzinc bromide reagent by reacting bromobenzene with activated zinc dust in anhydrous THF.

-

Reaction Setup: In a separate, flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine and the palladium catalyst in anhydrous THF.

-

Coupling: Slowly add the freshly prepared phenylzinc bromide solution (approx. 1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous drying agent, concentrate, and purify by column chromatography as described in the Suzuki-Miyaura protocol.[17]

Conclusion

The synthetic history of 3-phenylpyridine is a microcosm of the progress in modern organic chemistry. It began in an era where its construction would have been a formidable challenge, relying on classical, often low-yielding ring-forming reactions with narrow scopes. The discovery and refinement of transition metal-catalyzed cross-coupling reactions completely transformed the field, making 3-phenylpyridine and its derivatives readily available.[1] This enhanced accessibility has solidified its importance as a privileged and indispensable building block, continually fueling innovation in the design of novel therapeutics and advanced functional materials.[1][2]

References

-

An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Benchchem,

-

Ciamician–Dennstedt rearrangement. Wikipedia,

-

Hantzsch pyridine synthesis. Wikipedia,

-

Technical Support Center: Synthesis of 3-Phenylpyridine. Benchchem,

-

Pyridine Synthesis: Cliff Notes. Baran Lab,

-

Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD,

-

Molecular Editing through Ring Expansion of Pyrroles and Indoles. Synfacts,

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research,

-

3-Phenylpyridine: A Heterocyclic Building Block for Scientific Advancement. Benchchem,

-

A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews,

-

Kröhnke pyridine synthesis. Wikipedia,

-

Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. PMC,

-

Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Organic Chemistry Portal,

-

Pyridine. Wikipedia,

-

Learning from the Hantzsch synthesis. ACS Publications,

-

Hantzsch pyridine synthesis - overview. ChemTube 3D,

-

An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine from 3-Bromopyridine. Benchchem,

-

TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. RSC Publishing,

-

Background and reaction development. (A) The Ciamician‐Dennstedt... ResearchGate,

-

Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing,

-

The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem,

-

Efficient one-step synthesis of 3-aryl-2-pyridones from 6-aryl-1,2,4-triazin-5-ones. ResearchGate,

-

Recent Advances in Synthesis of Multiply Arylated/Alkylated Pyridines. PubMed,

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing,

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications,

-

3-Phenylpyridine. PubChem,

-

Novel synthesis of 3-substituted pyridines from pyridine. ACS Publications,

-

Mechanism of the Kröhnke pyridine synthesis. ResearchGate,

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jchemrev.com [jchemrev.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. baranlab.org [baranlab.org]

- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 4-Methyl-3-phenylpyridine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Methyl-3-phenylpyridine. As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for central nervous system agents, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to explain the causality behind safety protocols, grounded in the compound's specific chemical characteristics.

Section 1: Compound Identification and Physicochemical Properties